molecular formula C8H10N2O2 B010536 2,4,6-Trimethylpyrimidine-5-carboxylic acid CAS No. 108397-75-7

2,4,6-Trimethylpyrimidine-5-carboxylic acid

Cat. No.: B010536
CAS No.: 108397-75-7
M. Wt: 166.18 g/mol
InChI Key: DRDANIHGQXLGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Berbamine dihydrochloride can be synthesized through a series of chemical reactions involving the isolation of berbamine from Berberis species, followed by its conversion to the dihydrochloride form. The synthetic route typically involves the use of solvents such as ethanol, chloroform, and acetone, and the reaction conditions include maintaining specific temperatures and pH levels .

Industrial Production Methods: In industrial settings, berbamine dihydrochloride is produced through large-scale extraction from Berberis plants, followed by chemical synthesis to achieve the desired purity and form. The process involves multiple purification steps to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Berbamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of berbamine dihydrochloride, each with unique pharmacological properties .

Properties

IUPAC Name

2,4,6-trimethylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDANIHGQXLGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30527351
Record name 2,4,6-Trimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108397-75-7
Record name 2,4,6-Trimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2,4,6-trimethylpyrimidine-5-carboxylate (27 g), methanol (27 ml) and water (27 ml) were charged. 25% sodium hydroxide solution (25 ml) was charged and the batch warmed to 50° C. for 90 minutes. The batch was cooled to between −5 and 0° C. and concentrated hydrochloric acid was charged slowly, keeping the temperature within the range of −5 to +5° C. until a pH of 1.5 was reached (22.5 ml conc. HCl used). The batch was agitated for-about 1.5 hours at about 2.7° C. The solid product was recovered by filtration. The batch was dried under vacuum at 40–45° C. The 2,4,6-trimethylpyrimidine-5-carboxylic acid was recrystallized from ethyl acetate. m. p. 163–164° C., 1H NMR (CD3OD): δ2.43 (6H, s, CH3), δ2.52 (3H, s, CH3). 13H CMR (CD3OD): δ170.42, δ168.30, δ166.09, δ126.63, δ25.64, δ22.97. HR-MS; Calculated for C8H11N2O2, m/z=167.0821. Found 167.0816.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
22.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylpyrimidine-5-carboxylic acid
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Reactant of Route 4
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Reactant of Route 5
2,4,6-Trimethylpyrimidine-5-carboxylic acid
Reactant of Route 6
2,4,6-Trimethylpyrimidine-5-carboxylic acid

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